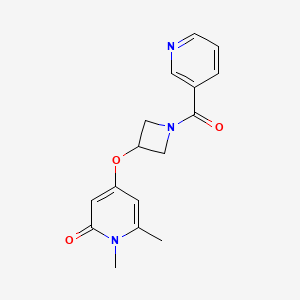![molecular formula C15H17N5O3S B2457720 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile CAS No. 2097861-50-0](/img/structure/B2457720.png)
4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile is an organic compound characterized by its complex structure. This compound encompasses a blend of diverse functional groups including a triazole ring, pyrrolidine, sulfonamide, and benzonitrile moiety. It's recognized for its potential in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique chemical properties and the versatility afforded by its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile typically involves a multi-step synthesis process:
Formation of the Triazole Ring: : A click reaction, often between an azide and an alkyne, under copper(I) catalysis to form the 1,2,3-triazole ring.
Functionalization of Pyrrolidine: : This step could involve the preparation of N-substituted pyrrolidines using nucleophilic substitution reactions.
Sulfonylation: : Introduction of the sulfonyl group via a sulfonation reaction, usually involving sulfonyl chlorides.
Final Assembly: : The triazole, pyrrolidine, and benzonitrile moieties are combined through nucleophilic substitution or coupling reactions under appropriate conditions.
Industrial Production Methods
Industrial production might rely on optimization of each step to ensure high yield and purity. Methods include:
Catalytic Efficiency: : Using advanced catalysts to improve reaction rates and selectivity.
Batch vs. Continuous Processes: : Evaluating the scalability of batch versus continuous flow chemistry to maximize efficiency and minimize waste.
Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) and crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation at the methoxymethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: : Reduction reactions could target the nitrile group to form primary amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or benzonitrile groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Nucleophiles like sodium alkoxides or ammonia under basic conditions.
Major Products
Oxidation: : Aldehydes or carboxylic acids.
Reduction: : Primary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile finds applications across various fields:
Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.
Biology: : Functions as a probe for studying biochemical pathways involving triazoles and sulfonyl-containing compounds.
Medicine: : Potential therapeutic applications due to its structural complexity, serving as a lead compound for drug development targeting specific enzymes or receptors.
Industry: : Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile exerts its effects can be understood through its interactions at the molecular level:
Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids, influencing various biological pathways.
Pathways Involved: : The presence of the triazole ring suggests potential interactions with metalloproteins, while the sulfonyl group might engage in hydrogen bonding or electrostatic interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with other similar compounds highlights its uniqueness:
Similar Compounds: : Other triazole-containing molecules, sulfonyl derivatives, and benzonitrile compounds.
Uniqueness: : The combination of these specific functional groups in 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile imparts unique reactivity and potential biological activity compared to compounds containing only one or two of these functional groups.
Similar Compounds
Triazole-containing molecules: : 1H-1,2,3-Triazole derivatives used in various pharmaceutical applications.
Sulfonyl derivatives: : Compounds like sulfonylureas used in diabetes treatment.
Benzonitrile compounds: : Known for their applications in organic synthesis and material science.
That should cover it—what a mouthful! Got any more deep dives you'd like to take?
Properties
IUPAC Name |
4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-11-13-9-20(18-17-13)14-6-7-19(10-14)24(21,22)15-4-2-12(8-16)3-5-15/h2-5,9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYVXRGSABEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
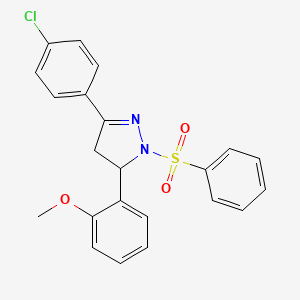
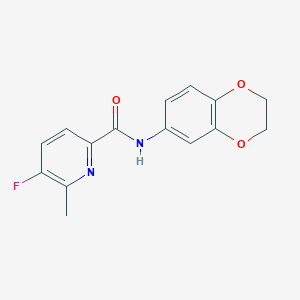
![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)

![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
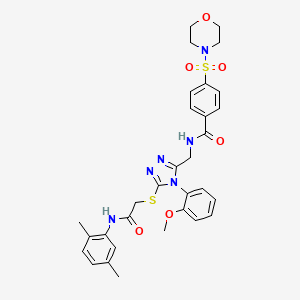
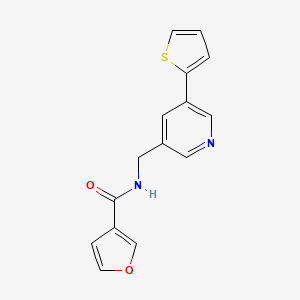

![3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2457650.png)
![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)

